Phosphopantothenic acid (Pantothenic acid phosphate, Vitamin B5 phosphate) is a crucial intermediate in the synthesis of Coenzyme A (CoA) within the body. CoA plays a vital role in numerous cellular processes, including fatty acid metabolism, carbohydrate metabolism, and the Krebs cycle []. Due to its involvement in these fundamental pathways, phosphopantothenic acid has become a subject of research in various scientific fields.
Scientists utilize phosphopantothenic acid to study metabolic pathways and their regulation. By manipulating the levels of phosphopantothenic acid within cells or organisms, researchers can observe the effects on CoA synthesis and downstream metabolic processes. This approach allows them to investigate the regulation of energy metabolism, fatty acid synthesis and breakdown, and the impact of dietary factors on these pathways [].
Research is ongoing to explore the potential therapeutic applications of phosphopantothenic acid supplementation. Some studies suggest that it might be beneficial in conditions like:
Phosphopantothenic acid, also known as 4'-phosphopantothenic acid, is a phosphorylated derivative of pantothenic acid, which is a water-soluble vitamin classified as Vitamin B5. This compound plays a crucial role in the biosynthesis of coenzyme A, an essential cofactor involved in various metabolic pathways that facilitate energy production and the synthesis and degradation of carbohydrates, proteins, and fats. Structurally, phosphopantothenic acid consists of a pantoic acid moiety linked to β-alanine, with a phosphate group attached to the hydroxyl group at the 4' position of the pantothenic acid structure .
The primary chemical reaction involving phosphopantothenic acid is its phosphorylation from pantothenic acid, catalyzed by the enzyme pantothenate kinase. This reaction represents a key regulatory step in the biosynthesis of coenzyme A. Following this initial phosphorylation, several enzymatic reactions occur:
Phosphopantothenic acid is biologically significant due to its role as a precursor in the synthesis of coenzyme A. Coenzyme A is pivotal in various biochemical processes, including:
The synthesis of phosphopantothenic acid primarily occurs through enzymatic phosphorylation of pantothenic acid. The key steps include:
Research has shown that phosphopantothenic acid interacts with various metabolic pathways and enzymes. For instance:
Several compounds share structural or functional similarities with phosphopantothenic acid. Below are some notable examples:
Compound | Structure/Function | Uniqueness |
---|---|---|
Pantothenic Acid | Precursor to phosphopantothenic acid | Non-phosphorylated form; directly involved in metabolism |
Coenzyme A | Active form derived from phosphopantothenic acid | Functions as an acyl group carrier; essential for energy metabolism |
Acyl Carrier Protein | Protein that carries acyl groups during fatty acid synthesis | Contains a 4'-phosphopantetheine prosthetic group; critical for enzyme activity |
Pantetheine | Contains pantothenic acid linked to thioethanolamine | Intermediate in coenzyme A biosynthesis; not phosphorylated |
Phosphopantothenic acid's uniqueness lies in its role as an essential phosphorylated intermediate specifically required for synthesizing coenzyme A, differentiating it from its non-phosphorylated counterpart and other related compounds .
Phosphopantothenic acid, systematically named 3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid, represents a crucial phosphorylated derivative of pantothenic acid with the molecular formula C₉H₁₈NO₈P and a molecular weight of 299.21 g/mol [12] [13]. The compound is registered under Chemical Abstracts Service number 5875-50-3 and possesses the InChI key XHFVGHPGDLDEQO-ZETCQYMHSA-N [15] [17]. This amidoalkyl phosphate exhibits absolute stereochemistry with one defined stereocenter out of one possible stereocenter, conferring specific three-dimensional properties essential for its biological function [21].
The molecular architecture of phosphopantothenic acid is characterized by a backbone structure identical to pantothenic acid, with the critical addition of a phosphate group at the 4'-position of the pantoic acid moiety [12] [17]. The stereochemical configuration around the chiral carbon at position 2 maintains the R-configuration, which is essential for biological activity and enzymatic recognition [14] [27]. The compound features a β-alanine residue linked through an amide bond to the phosphorylated pantoic acid portion, creating a molecular framework that serves as an intermediate in coenzyme A biosynthesis [12] [33].
Table 1: Molecular and Structural Properties of Phosphopantothenic Acid
Property | Value |
---|---|
IUPAC Name | 3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid |
Molecular Formula | C₉H₁₈NO₈P |
Molecular Weight (g/mol) | 299.21 |
CAS Registry Number | 5875-50-3 |
InChI Key | XHFVGHPGDLDEQO-ZETCQYMHSA-N |
Stereochemistry | Absolute |
Defined Stereocenters | 1/1 |
Optical Activity | Unspecified |
Chemical Classification | Amidoalkyl phosphate |
The canonical Simplified Molecular-Input Line-Entry System representation of phosphopantothenic acid is CC(C)(COP(O)(O)=O)C@@HC(=O)NCCC(O)=O, which clearly delineates the phosphate ester linkage and the stereochemical center [13] [15]. The presence of the phosphate group significantly alters the physicochemical properties compared to the parent pantothenic acid molecule, particularly affecting membrane permeability due to the anionic character of the phosphate moiety [10] [21].
The stereochemical properties of phosphopantothenic acid are fundamental to its recognition by enzymes in the coenzyme A biosynthetic pathway [33] [34]. The R-configuration at the hydroxyl-bearing carbon is absolutely conserved across species and is required for substrate recognition by phosphopantothenoylcysteine synthetase and other downstream enzymes [3] [33]. The three-dimensional arrangement of functional groups around this stereocenter creates a specific binding pocket interface that enables selective enzymatic processing [3].
Crystallographic investigations of phosphopantothenic acid have been primarily conducted through studies of enzyme-substrate complexes rather than the free compound itself [1] [3] [28]. The crystal structure of phosphopantothenate synthetase from Thermococcus kodakarensis has provided significant insights into the conformational behavior of phosphopantothenic acid and related intermediates [1] [28]. These studies reveal that the enzyme forms asymmetric homodimers with space group P21 and unit cell parameters of a=79.8Å, b=80.8Å, c=84.2Å, and β=110.1° [1].
The structural analysis of enzyme complexes containing adenosine triphosphate and phosphopantoyl adenylate, a reaction intermediate, demonstrates the conformational flexibility of phosphopantothenic acid derivatives within the active site [1]. The crystal structure of the phosphopantothenate synthetase complex with adenosine triphosphate and magnesium reveals space group P21 with slightly different unit cell dimensions (a=79.7Å, b=80.1Å, c=84.0Å, β=110.4°), indicating conformational adjustments upon substrate binding [1].
Table 2: Crystallographic Parameters for Related Enzyme Structures
Enzyme/Complex | Space Group | Unit Cell Parameters (Å) | Resolution (Å) |
---|---|---|---|
Phosphopantothenate Synthetase (T. kodakarensis) | P21 | a=79.8, b=80.8, c=84.2, β=110.1° | Not specified |
Phosphopantothenate Synthetase/ATP/Mg | P21 | a=79.7, b=80.1, c=84.0, β=110.4° | Not specified |
Phosphopantothenate Synthetase/PPA | P41212 | a=b=123.6, c=188.0 | Not specified |
Human Phosphopantothenoylcysteine Synthetase | P43212 | a=73.3, c=281.7 | 2.3 |
Pantothenate Kinase (M. tuberculosis) Form I | P3121 | a=b=78.3, c=115.45 | 2.5 |
Pantothenate Kinase (M. tuberculosis) Form II | P3121 | a=b=107.63, c=89.85 | 2.9 |
High-resolution crystallographic studies of human phosphopantothenoylcysteine synthetase at 2.3 Å resolution have illuminated the binding mode of phosphopantothenic acid derivatives [3]. The structure belongs to space group P43212 with unit cell parameters a=73.3Å and c=281.7Å, containing 34,666 reflections in the refinement with an R-factor of 22.9% [3]. These studies demonstrate that phosphopantothenic acid undergoes significant conformational changes upon enzyme binding, particularly in the region surrounding the phosphate group [3].
Nuclear magnetic resonance spectroscopic investigations complement crystallographic findings by providing solution-state conformational information [5] [20]. Nitrogen-15 edited two-dimensional nuclear magnetic resonance chemical shift mapping experiments have revealed that phosphopantothenic acid derivatives exhibit dynamic behavior in solution, with multiple conformational states accessible at physiological temperatures [5]. The phosphorus-31 nuclear magnetic resonance spectrum of phosphopantothenic acid shows characteristic chemical shifts in the range of 0-10 parts per million relative to phosphoric acid, confirming the presence of the phosphate ester linkage [19] [23].
The conformational dynamics of phosphopantothenic acid are influenced by intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl, creating a stabilized conformation that facilitates enzyme recognition [5]. X-ray crystallographic studies of pantothenate kinase from Mycobacterium tuberculosis in two different crystal forms (space group P3121) with resolutions of 2.5 Å and 2.9 Å provide additional structural context for understanding substrate binding and conformational requirements [4].
The structural comparison between phosphopantothenic acid and its parent compound pantothenic acid reveals fundamental differences that govern their distinct biological roles and physicochemical properties [7] [8] [12]. Pantothenic acid, with molecular formula C₉H₁₇NO₅ and molecular weight 219.24 g/mol, lacks the phosphate group that characterizes phosphopantothenic acid [9] [16]. This structural modification results in an increase of 80 atomic mass units and introduces three additional oxygen atoms and one phosphorus atom into the molecular framework [12] [13].
The presence of the 4'-phosphate group in phosphopantothenic acid dramatically alters its membrane permeability characteristics compared to pantothenic acid [10] [21]. While pantothenic acid readily crosses cell membranes due to its neutral charge and moderate lipophilicity, phosphopantothenic acid exhibits poor membrane permeability due to its anionic character at physiological pH [10] [21]. This impermeability necessitates specialized transport mechanisms or prodrug strategies for cellular delivery [10].
Table 3: Comparative Analysis with Pantothenic Acid
Property | Phosphopantothenic Acid | Pantothenic Acid |
---|---|---|
Molecular Formula | C₉H₁₈NO₈P | C₉H₁₇NO₅ |
Molecular Weight (g/mol) | 299.21 | 219.24 |
Phosphate Group | Present (4'-phosphate) | Absent |
Cell Membrane Permeability | Poor (anionic character) | Good |
Biochemical Role | Intermediate in CoA biosynthesis | Vitamin B₅, precursor to CoA |
Stereochemical Center | R-configuration at C2 | R-configuration at C2 |
Charge at Physiological pH | Negatively charged | Neutral/weakly acidic |
Stability | Stable under neutral conditions | Stable under neutral conditions |
The biochemical roles of these compounds diverge significantly within cellular metabolism [8] [33] [34]. Pantothenic acid serves as vitamin B₅ and functions as the initial substrate for coenzyme A biosynthesis, requiring phosphorylation by pantothenate kinase to form phosphopantothenic acid [33] [36]. Phosphopantothenic acid, in contrast, represents the first committed intermediate in the coenzyme A biosynthetic pathway and serves as the substrate for phosphopantothenoylcysteine synthetase [33] [34].
Both compounds maintain the same stereochemical configuration at the critical chiral center, with the R-configuration being essential for biological activity [14] [16]. However, the additional phosphate group in phosphopantothenic acid creates new opportunities for ionic interactions and hydrogen bonding with enzymatic active sites [3] [5]. The carboxylate group of the β-alanine moiety in both compounds exhibits similar ionization behavior, with predicted pKa values around 4.3 [29].
Table 4: Spectroscopic Characteristics
Technique | Key Features | Chemical Shift/m/z Range |
---|---|---|
³¹P NMR | Single phosphorus signal due to phosphate group | δ ~0-10 ppm (relative to H₃PO₄) |
¹H NMR | Complex multiplicity due to coupling patterns | δ 1-5 ppm |
¹³C NMR | Characteristic carbonyl and aliphatic carbon signals | δ 20-180 ppm |
Mass Spectrometry (ESI+) | Molecular ion [M+H]⁺ at m/z 300 | m/z 300 |
Mass Spectrometry (ESI-) | Molecular ion [M-H]⁻ at m/z 298 | m/z 298 |
UV-Vis Spectroscopy | Absorption characteristic of amide chromophore | λmax ~200-280 nm |
The stability profiles of phosphopantothenic acid and pantothenic acid are comparable under neutral conditions, with both compounds being stable in aqueous solution at physiological pH [7] [11]. However, pantothenic acid is more susceptible to thermal degradation under acidic or alkaline conditions, while the phosphate group in phosphopantothenic acid may provide additional stabilization through intramolecular interactions [7] [11]. The synthesis pathways for these compounds also differ significantly, with pantothenic acid being formed through the condensation of pantoic acid and β-alanine, while phosphopantothenic acid is produced through the adenosine triphosphate-dependent phosphorylation of pantothenic acid [33] [37].